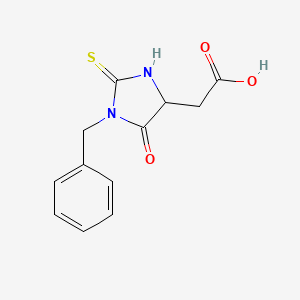

(1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid is a useful research compound. Its molecular formula is C12H12N2O3S and its molecular weight is 264.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid, with the CAS number 52730-34-4, is a compound that has drawn attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound belongs to the class of thioxoimidazolidinones, which are known for their potential therapeutic applications, including anti-tumor and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O3S, with a molecular weight of 264.30 g/mol. The compound features a unique structure that includes a thioxoimidazolidinone core, which is pivotal for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H12N2O3S |

| Molecular Weight | 264.30 g/mol |

| CAS Number | 52730-34-4 |

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. A study demonstrated that derivatives of thioxoimidazolidinones could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to target specific pathways in cancer cells makes it a candidate for further development as an anticancer agent .

Inhibition of Perforin Activity

A notable study explored the inhibition of perforin, a protein involved in immune responses. Compounds similar to this compound showed effectiveness in inhibiting perforin activity, which is crucial for cytotoxic T lymphocyte function. This inhibition can prevent the lysis of target cells, suggesting potential applications in modulating immune responses .

Aldose Reductase Inhibition

The compound has also been identified as a potential inhibitor of aldose reductase, an enzyme implicated in diabetic complications. By inhibiting this enzyme, this compound may help mitigate the effects of hyperglycemia on tissues, thereby offering therapeutic benefits in diabetes management.

Antifungal Properties

Preliminary studies suggest that this compound may possess antifungal properties. This aspect is particularly relevant given the increasing prevalence of fungal infections and the need for new antifungal agents.

Structure–Activity Relationship Studies

Research has focused on the structure–activity relationships (SAR) of various thioxoimidazolidinone derivatives. These studies have shown that modifications to the benzyl group can significantly affect biological activity. For instance, substituents on the aromatic ring can enhance or diminish inhibitory effects on perforin and cancer cell proliferation .

In Vitro and In Vivo Studies

In vitro assays have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines. In vivo studies are necessary to confirm these findings and assess the pharmacokinetics and toxicity profiles of this compound in animal models.

Analyse Des Réactions Chimiques

Esterification of the Acetic Acid Group

The carboxylic acid moiety undergoes esterification under acidic conditions. For example: 1 Benzyl 5 oxo 2 thioxo imidazolidin 4 yl acetic acid+MeOHH+Methyl ester derivative+H2OThis reaction is analogous to esterification protocols observed in structurally related compounds . The ester derivatives are typically synthesized to enhance lipophilicity for pharmacological studies.

Alkylation of the Thioxo Group

The thione (C=S) group acts as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form thioethers: Thioxo group +R X→R S C+HXFor instance, alkylation of the thioxo group in similar imidazolidinones has been reported under basic conditions (e.g., K2CO3) in polar aprotic solvents like DMF .

Oxidation of the Thioxo Group

The thione can be oxidized to a sulfonic acid or sulfone using oxidizing agents like H2O2 or mCPBA:C SOxidizing AgentC SO3H or C SO2 RSuch transformations are critical for modifying electronic properties and bioactivity .

Salt Formation

The carboxylic acid group forms salts with inorganic bases (e.g., NaOH):COOH+NaOH→COO−Na++H2OSalts improve aqueous solubility, facilitating pharmacokinetic studies .

Nucleophilic Substitution at the Benzyl Position

The benzyl group may undergo electrophilic substitution (e.g., nitration, halogenation) under controlled conditions. For example, bromination at the para position of the benzyl ring has been observed in related compounds using Br2/FeBr3 .

Ring-Opening Reactions

Under strongly acidic or basic conditions, the imidazolidinone ring may undergo hydrolysis. For example:ImidazolidinoneHCl H2OLinear amide or thioamideSuch reactions are pH-dependent and require optimization to avoid decomposition .

Amidation of the Acetic Acid Group

The carboxylic acid reacts with amines (e.g., NH3) via coupling agents (e.g., EDC/HOBt) to form amides:COOH+R NH2→CONHR+H2OThis is pivotal for prodrug development or modifying target specificity .

Mechanistic Insights and Challenges

- Steric Hindrance : The benzyl group at N1 may restrict access to the thioxo group, necessitating optimized reaction conditions .

- pH Sensitivity : The acetic acid group’s reactivity (e.g., esterification vs. amidation) depends on protonation states, requiring precise pH control .

- Competing Pathways : Oxidation of the thioxo group may compete with alkylation unless selective reagents are employed .

Propriétés

IUPAC Name |

2-(1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c15-10(16)6-9-11(17)14(12(18)13-9)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMROWGDRHJNHAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(NC2=S)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386771 |

Source

|

| Record name | (1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52730-34-4 |

Source

|

| Record name | (1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.